molecular formula C18H20N4O2S B2979217 (E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2210232-30-5

(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2979217
CAS No.: 2210232-30-5
M. Wt: 356.44
InChI Key: LWYZLMJEHMTDCC-AATRIKPKSA-N
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Description

(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

A series of new morpholinylchalcones, including compounds related to the specified chemical, were synthesized and evaluated for their antitumor activity. The study found that some of these compounds exhibited promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Computational studies supported these biological activity results (Muhammad et al., 2017).

Antimicrobial Evaluation

Another study focused on the structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, derived from 1,3-Di(thiophen-2-yl)prop-2-en-1-one, a compound similar to the specified chemical. The study reported that some derivatives exhibited mild antimicrobial activities (Gomha et al., 2018).

Synthesis of Functionalized Tetrahydropyrimidin-2-thiones

In a synthesis study, the reaction of morpholine with methyl propiolate, aromatic aldehydes, and thiourea in ethanol resulted in functionalized tetrahydropyrimidin-2-thiones. These compounds were obtained with good diastereoselectivity, suggesting potential applications in stereochemically sensitive syntheses (Liu et al., 2014).

Discovery of Novel PI3K-AKT-mTOR Pathway Inhibitors

A study on 4-(Pyrimidin-4-yl)morpholines, which are closely related to the specified compound, described the discovery of potent non-nitrogen containing morpholine isosteres. These compounds were effective as dual inhibitors of mTORC1 and mTORC2, important components in the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

Preclinical Assessment in Cancer Treatment

A compound structurally similar to the specified molecule, (S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980), was studied in preclinical trials for its efficacy in treating cancers. The study focused on the absorption, disposition, and efficacy of GDC-0980 in an MCF7-neo/HER2 human breast cancer xenograft model (Salphati et al., 2012).

Properties

IUPAC Name

(E)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-16(6-5-15-4-2-12-25-15)22-7-1-3-14-13-19-18(20-17(14)22)21-8-10-24-11-9-21/h2,4-6,12-13H,1,3,7-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZLMJEHMTDCC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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